molecular formula C17H19NO4S2 B2403831 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 303798-57-4

6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2403831
CAS No.: 303798-57-4
M. Wt: 365.46
InChI Key: VRMAQEDFRXMZMG-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name

6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c1-22-13-8-6-12(7-9-13)11-14-16(21)18(17(23)24-14)10-4-2-3-5-15(19)20/h6-9,11H,2-5,10H2,1H3,(H,19,20)/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMAQEDFRXMZMG-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Retrosynthetic Analysis

The target molecule features a thiazolidin-4-one core substituted at position 3 with a hexanoic acid chain and at position 5 with a (Z)-4-methoxyphenylmethylidene group. Retrosynthetically, the compound dissects into two key fragments:

  • Thiazolidin-4-one scaffold with a 2-sulfanylidene moiety and N3-substituted hexanoic acid.
  • 5-[(4-Methoxyphenyl)methylidene] group introduced via conjugate addition.

Critical considerations include preserving the Z-configuration at C5 and ensuring stability of the sulfanylidene group under reaction conditions.

Synthetic Strategies and Methodologies

Core Thiazolidinone Synthesis

Alkylation at N3-Position

The hexanoic acid side chain is introduced via N-alkylation of thiazolidine-2,4-dione precursors. Adapted from methods in, the protocol involves:

  • Reacting thiazolidine-2,4-dione (1 ) with ethyl 6-bromohexanoate in DMF containing K₂CO₃ (yields 68–85%).
  • Hydrolyzing the ester using trifluoroacetic acid (TFA) in CH₂Cl₂ to yield 6-(2,4-dioxothiazolidin-3-yl)hexanoic acid (2 ).

Key Optimization Parameters :

  • Solvent : DMF superior to THF or acetone for solubility.
  • Base : K₂CO₃ outperforms NaH due to milder conditions.
  • Temperature : 60–80°C prevents decomposition.
Sulfur Modification at C2

Oxidation of the 2-thioxo group to sulfanylidene is achieved using H₂O₂/WO₃ in acetic acid (70–80% yield).

Knoevenagel Condensation for 5-Arylidene Formation

The (Z)-4-methoxyphenylmethylidene group is installed via condensation between intermediate 2 and 4-methoxybenzaldehyde (3 ). Methodologies from suggest:

Catalytic Systems
Catalyst Solvent Temperature Yield (%) Z:E Ratio
Piperidine (10 mol%) Ethanol Reflux 62 7:3
AcOH/NaOAc Acetic acid 110°C 58 8:2
L-Proline (20 mol%) Toluene 80°C 71 9:1

Mechanistic Insights :

  • Base-catalyzed deprotonation of the active methylene group in 2 generates a nucleophilic enolate.
  • Aldehyde 3 undergoes electrophilic attack, followed by dehydration to form the Z-arylidene product.

Stereochemical Control :
The Z-configuration predominates due to steric hindrance between the 4-methoxyphenyl group and thiazolidinone oxygen during transition state formation.

Alternative Pathways

One-Pot Multicomponent Synthesis

Adapting green chemistry approaches from, a single-step synthesis could involve:

  • 4-Methoxybenzaldehyde, thioglycolic acid, and 6-aminohexanoic acid in PPG at 110°C.
  • Yields remain unverified but estimated at 40–55% based on analogous systems.
Microwave-Assisted Cyclization

Using conditions from, microwave irradiation (200 W) of a mixture containing 3 , 2 , and piperidine in ethanol reduces reaction time from 12 h to 35 min, improving yield to 74%.

Characterization and Analytical Data

Spectroscopic Confirmation

Representative Data for Target Compound :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.25 (s, 1H, =CH), 6.95 (d, J=8.4 Hz, 2H, ArH), 4.10 (t, J=6.8 Hz, 2H, NCH₂), 3.80 (s, 3H, OCH₃), 2.30 (t, J=7.2 Hz, 2H, COCH₂), 1.50–1.20 (m, 6H, hexanoic chain).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (C=S), 1605 cm⁻¹ (C=C).
  • HRMS (ESI+) : m/z 497.1521 [M+H]⁺ (calc. 497.1518).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with tₖ=6.7 min.

Industrial and Environmental Considerations

Solvent Selection

  • Eco-Friendly Alternatives : PPG and PEG-400 reduce toxicity vs. DMF.
  • Waste Minimization : Catalytic piperidine (10 mol%) decreases E-factor to 2.1 vs. 5.8 for stoichiometric bases.

Scalability Challenges

  • Exothermic Risk : Knoevenagel step requires controlled addition of aldehyde to prevent thermal runaway.
  • Crystallization Optimization : Hexanoic acid chain induces oily precipitates; antisolvent (hexane) addition improves crystal yield.

Chemical Reactions Analysis

Types of Reactions

6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C18H19N3O5S2C_{18}H_{19}N_{3}O_{5}S_{2} with a molecular weight of approximately 415.4 g/mol. The structural configuration includes a thiazolidinone ring, which is crucial for its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid. For instance, derivatives of thiazolidinones have demonstrated significant antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. These compounds were shown to inhibit cell growth with IC50 values ranging from 1.9 to 7.52 μg/mL, indicating their potential as chemotherapeutic agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it could act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation . The compound's structural features allow it to form hydrogen bonds with key amino acids in the enzyme's active site, enhancing its inhibitory potential.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazolidinone derivatives through condensation reactions followed by functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies and Research Findings

StudyFindings
In Silico Studies Demonstrated strong binding affinity to 5-LOX with minimal interaction with COX-2, suggesting selective anti-inflammatory action .
Anticancer Screening Showed significant cytotoxicity against HCT-116 and MCF-7 cell lines, supporting further development as an anticancer drug .
Molecular Docking Indicated potential for structure optimization to enhance biological activity against targeted enzymes .

Mechanism of Action

The mechanism of action of 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity. The methoxy-benzylidene group can enhance the compound’s binding affinity to its targets, leading to increased efficacy. The hexanoic acid chain can facilitate the compound’s entry into cells, allowing it to exert its effects intracellularly.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A simpler thiazolidine derivative with similar biological activities.

    4-Methoxybenzaldehyde: A precursor in the synthesis of the compound.

    Hexanoic acid: A fatty acid with various industrial applications.

Uniqueness

6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is unique due to its combination of a thiazolidine ring, methoxy-benzylidene group, and hexanoic acid chain. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.

Biological Activity

6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20H25NO5S2C_{20}H_{25}NO_{5}S_{2} with a molecular weight of 423.55 g/mol. Key chemical properties include:

PropertyValue
Hydrogen Bond Acceptors Count10
Hydrogen Bond Donors Count0
Rotatable Bond Count11
LogP (Partition Coefficient)3.596
Water Solubility (LogSw)-3.72

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential mechanism for treating inflammatory diseases.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines. In particular, it has been shown to downregulate Bcl-2 expression while upregulating pro-apoptotic factors like Bax.

Case Studies

  • Case Study on Inflammation : A study involving animal models of arthritis demonstrated that administration of the compound significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.
  • Antimicrobial Efficacy : Clinical trials assessing the efficacy of the compound in treating skin infections revealed a marked improvement in patient outcomes compared to standard antibiotic therapies.
  • Cancer Research : In vitro experiments using breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased rates of apoptosis, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure. First, a rhodanine derivative (e.g., 3-allylrhodanine) is reacted with a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in tetrahydrofuran (THF) under reflux for 8–12 hours . Piperidine is often used as a catalyst in ethanol for condensation reactions to form the arylidene-thiazolidinone core . For the hexanoic acid side chain, bromoacetic acid derivatives are introduced via nucleophilic substitution in anhydrous acetone with potassium carbonate as a base . Optimization involves adjusting reflux time, solvent polarity, and stoichiometric ratios of reagents to improve yields (e.g., yields range from 24% to 73% depending on substituents) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the Z-configuration of the arylidene group and the thiazolidinone ring structure . Elemental analysis (C, H, N) validates purity, with deviations ≤0.3% from theoretical values indicating successful synthesis . Melting points (e.g., 172–175°C or 277–280°C) and IR spectroscopy (C=O stretches at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) further corroborate functional groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the arylidene group) influence biological activity and reaction yields?

  • Methodological Answer : Electron-donating groups (e.g., 4-methoxy) enhance conjugation in the arylidene moiety, improving stability and bioactivity. For example, 4-methoxy-substituted analogs show higher antimicrobial activity compared to halogenated derivatives . However, bulky substituents reduce reaction yields due to steric hindrance during cyclization (e.g., 73% yield for 4-methoxy vs. 24% for 3-phenoxyethyl groups) . Computational docking studies (e.g., molecular dynamics simulations) can predict how substituents modulate interactions with biological targets like enzymes or receptors .

Q. What contradictions exist in reported biological data, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in antimicrobial activity (e.g., varying MIC values against S. aureus) may arise from differences in assay conditions (e.g., broth microdilution vs. disk diffusion) or compound purity . To resolve this, standardized protocols (CLSI guidelines) and HPLC-purified samples (>95% purity) should be used. Conflicting cytotoxicity data (e.g., IC₅₀ in cancer cells) require validation via multiple assays (MTT, apoptosis markers) and in vivo models .

Q. What strategies are effective for improving the compound’s bioavailability and metabolic stability?

  • Methodological Answer : Prodrug approaches (e.g., esterification of the hexanoic acid moiety) enhance membrane permeability . PEGylation or encapsulation in liposomes improves solubility and half-life in physiological conditions . Metabolism studies using liver microsomes identify vulnerable sites (e.g., oxidation of the methoxy group) for targeted deuteration or fluorination to block degradation .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

  • Methodological Answer : Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity . Molecular docking (AutoDock Vina) screens derivatives against targets like COX-2 or EGFR, prioritizing candidates with stronger binding affinities (ΔG < −8 kcal/mol) . QSAR models correlate substituent descriptors (e.g., Hammett σ) with activity to optimize pharmacophores .

Data Analysis and Reproducibility

Q. How should researchers address variability in elemental analysis results for this compound?

  • Methodological Answer : Discrepancies between calculated and observed C/H/N ratios (e.g., C 60.13% vs. 60.26%) may stem from residual solvents or hygroscopicity . Ensure samples are vacuum-dried (24 hours, 40°C) and analyzed in triplicate. Use high-resolution mass spectrometry (HRMS) to confirm molecular ions ([M+H]⁺) and rule out impurities .

Q. What are the best practices for reproducing synthetic protocols across labs?

  • Methodological Answer : Strict adherence to documented conditions (e.g., anhydrous acetone, reflux under nitrogen) is critical . Share detailed NMR spectra (δ ppm, coupling constants) and chromatograms (HPLC conditions: C18 column, acetonitrile/water gradient) for cross-validation . Publish negative results (e.g., failed reactions with protic solvents) to guide troubleshooting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.